molecular formula C14H16N2O3 B11859692 tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate

tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate

Cat. No.: B11859692
M. Wt: 260.29 g/mol
InChI Key: KQPBYWMOKMHWQH-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system with a carbamate group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate typically involves the reaction of quinoline derivatives with tert-butyl carbamate. One common method includes the condensation of 2-oxo-1H-quinoline-4-carbaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form quinoline derivatives with reduced functional groups.

    Substitution: It can participate in substitution reactions, where the carbamate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate

Comparison:

  • tert-Butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate is unique due to its specific quinoline ring structure, which imparts distinct chemical and biological properties.
  • Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions.
  • Its potential applications in medicinal chemistry and materials science may also differ, highlighting its uniqueness in these fields.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl N-(2-oxo-1H-quinolin-4-ylidene)carbamate

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-8-12(17)15-10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3,(H,15,17)

InChI Key

KQPBYWMOKMHWQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=C1CC(=O)NC2=CC=CC=C12

Origin of Product

United States

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